(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride
Overview
Description
“(4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C10H16N2O•HCl and a molecular weight of 253.17 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H16N2O•HCl . The compound includes a hydrazine group attached to a benzyl group with methoxy and dimethyl substitutions.Scientific Research Applications
Metabolism and Biochemical Effects
- A study on the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats identified several metabolites, suggesting complex metabolic pathways that could be relevant to understanding the metabolism of similar compounds (Kanamori et al., 2002).
- Research on 1,2-dimethylhydrazine dihydrochloride revealed its carcinogenic potential in inducing angiosarcomas in hamsters, highlighting the importance of studying the carcinogenicity of hydrazine derivatives (Tóth, 1972).
Pharmacological Applications
- A study on the synthesis and evaluation of benzothiazolotriazine derivatives, including compounds with similar methoxy and methyl groups, found promising anticonvulsant potential in animal models, suggesting a possible pharmacological application for similar structures (Firdaus et al., 2018).
Neurochemical Effects
- The effects of various hydrazines on rat brain neurotransmitters were investigated, revealing significant increases in serotonin and norepinephrine levels, which could imply potential neurochemical applications or implications for similar compounds (Uchida & O'brien, 1964).
Antitumor Activity
- Research into the antitumor and alkylating activities of 1,2-bis(arylsulfonyl)hydrazines indicated that certain structural modifications could enhance antineoplastic efficacy, which may be relevant for the design and synthesis of potential antitumor agents based on the hydrazine scaffold (Shyam et al., 1986).
Mechanism of Action
Target of Action
The primary target of (4-Methoxy-2,5-dimethylbenzyl)hydrazine dihydrochloride is currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that hydrazines can react with aldehydes and ketones to form hydrazones . In these reactions, nitrogen acts as a nucleophile, reacting with the partially positive carbon of the carbonyl group . The reaction with nitrogen forms the hydrazone in an essentially irreversible process as the adduct dehydrates .
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect
Result of Action
As a biochemical used for proteomics research , it may have diverse effects depending on the specific experimental context
Future Directions
Properties
IUPAC Name |
(4-methoxy-2,5-dimethylphenyl)methylhydrazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-7-5-10(13-3)8(2)4-9(7)6-12-11;;/h4-5,12H,6,11H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKIEWPLLBVORC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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